NGP555

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

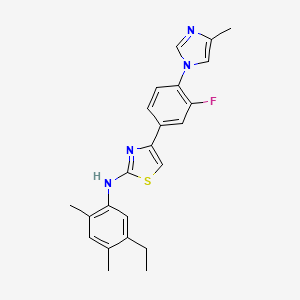

Structure

3D Structure

Properties

IUPAC Name |

N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEKUGNKKOGFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1304630-27-0 | |

| Record name | NGP 555 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304630270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NGP-555 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA7T7L527 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NGP555: A Technical Guide to its Mechanism of Action in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NGP555 is a clinical-stage, orally bioavailable, and brain-penetrant small molecule that acts as a potent and selective gamma-secretase modulator (GSM). In the context of Alzheimer's disease (AD), this compound offers a promising therapeutic strategy by specifically targeting the production of toxic amyloid-beta (Aβ) peptides, a central event in the amyloid cascade hypothesis of AD pathogenesis. Unlike traditional gamma-secretase inhibitors (GSIs) that broadly suppress enzyme activity and are associated with mechanism-based toxicities, this compound allosterically modulates the gamma-secretase complex. This modulation results in a shift in the cleavage preference of the amyloid precursor protein (APP), leading to a significant reduction in the generation of the highly amyloidogenic Aβ42 and Aβ40 peptides. Concurrently, this compound promotes the formation of shorter, less toxic, and more soluble Aβ species, such as Aβ38 and Aβ37. This targeted approach has demonstrated a favorable safety profile in preclinical studies, avoiding the Notch-related side effects commonly seen with GSIs. Preclinical evidence in rodent models of AD has shown that this compound effectively lowers brain, plasma, and cerebrospinal fluid (CSF) levels of Aβ42, mitigates amyloid plaque pathology, and prevents cognitive decline.

Core Mechanism of Action: Gamma-Secretase Modulation

The primary molecular target of this compound is the gamma-secretase complex, a multi-subunit intramembrane aspartyl protease. This complex is responsible for the final proteolytic cleavage of the C-terminal fragment of APP (APP-CTFβ or C99), which generates Aβ peptides of varying lengths.

This compound acts by binding directly to the gamma-secretase complex, specifically at the interface of the Presenilin-1 N-terminal fragment (PS1-NTF) and Presenilin Enhancer 2 (PEN-2) subunits.[1] This binding induces a conformational change in the enzyme, altering its processivity without inhibiting its catalytic activity. The consequence of this allosteric modulation is a shift in the site of initial endopeptidase cleavage of APP-CTFβ, favoring pathways that lead to the production of shorter Aβ peptides.

The key mechanistic outcomes of this compound action are:

-

Decreased Production of Aβ42 and Aβ40: this compound potently inhibits the formation of the highly aggregation-prone and neurotoxic Aβ42 and Aβ40 isoforms.[1]

-

Increased Production of Aβ38 and Aβ37: The reduction in longer Aβ species is accompanied by a corresponding increase in the levels of shorter, non-amyloidogenic Aβ peptides, namely Aβ38 and Aβ37.[1]

-

Preservation of Notch Cleavage: A critical advantage of this compound over non-selective GSIs is its lack of inhibition of Notch-1 processing.[1] The Notch signaling pathway is crucial for cell-fate decisions in various tissues, and its inhibition is linked to significant toxicity, particularly in the gastrointestinal tract.

Quantitative Data on this compound Efficacy

The potency and efficacy of this compound have been characterized in a variety of preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency of this compound

| Cell Line | Parameter Measured | IC50 Value | Reference |

| SH-SY5Y-APP | Aβ42 Reduction | 9 nM | [1] |

Table 2: In Vivo Efficacy of this compound in Tg2576 Mice

| Treatment Details | Tissue/Fluid | Aβ42 Change | Aβ40 Change | Aβ38 Change | Reference |

| 25 mg/kg, once daily for 1 month (in chow) | Brain | Significant Reduction | Significant Reduction | Modest Increase | |

| 25 mg/kg, once daily for 1 month (in chow) | Plasma | Significant Reduction | Significant Reduction | Significant Increase |

Table 3: In Vivo Efficacy of this compound in Sprague-Dawley Rats

| Treatment Details | Tissue/Fluid | Aβ42 Change | Aβ38 Change | Reference |

| 15 mg/kg, single oral dose | CSF | Significant reduction at 8-10 hours post-dose | - | |

| 3.75 - 37.5 mg/kg, once daily for 14 days (oral) | CSF | Significant reduction at ≥3.75 mg/kg | Significant increase at ≥15 mg/kg |

Experimental Protocols

In Vitro Aβ Modulation Assay

-

Cell Line: SH-SY5Y human neuroblastoma cells stably overexpressing APP (SH-SY5Y-APP).

-

Methodology:

-

SH-SY5Y-APP cells are plated in triplicate wells.

-

Cells are treated with various concentrations of this compound for 18 hours.

-

The conditioned media is collected for analysis.

-

Aβ peptide levels (Aβ38, Aβ40, and Aβ42) are quantified using a Meso Scale Discovery (MSD) triplex ELISA kit.

-

IC50 values are determined from the dose-response curves.

-

In Vivo Efficacy Studies in Tg2576 Mice

-

Animal Model: Tg2576 mice, which overexpress a mutant form of human APP (APPSWE) and develop age-dependent amyloid plaques and cognitive deficits. Approximately 3-month-old mice are used.

-

Drug Administration: this compound is administered orally, either milled into chow for chronic studies or via oral gavage for acute studies. A common vehicle for gavage is 80% PEG.

-

Methodology for Aβ Measurement:

-

Mice are dosed once daily for a specified period (e.g., 3 days for acute studies, 1 month for chronic studies).

-

Six hours after the final dose, brain and plasma samples are collected.

-

For brain tissue, proteins are extracted using formic acid, followed by neutralization.

-

Aβ levels (Aβ38, Aβ40, and Aβ42) in brain homogenates and plasma are quantified using an MSD triplex ELISA kit.

-

-

Cognitive Assessment:

-

Y-Maze: To assess working memory. Mice are allowed to explore a Y-shaped maze, and the sequence of arm entries is recorded. Spontaneous alternation is a measure of spatial working memory.

-

Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water using spatial cues. Escape latency and time spent in the target quadrant during a probe trial are measured.

-

Cerebrospinal Fluid (CSF) Aβ Modulation in Rats

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Drug Administration: this compound is administered orally in a vehicle such as 80% PEG.

-

Methodology:

-

For time-course studies, a single dose is administered, and CSF is collected at various time points.

-

For dose-response studies, rats are dosed once daily for 14 days, and CSF is collected 8 hours after the final dose.

-

Aβ levels in the CSF are quantified using specific ELISAs for different Aβ alloforms.

-

Visualizations of Signaling Pathways and Workflows

Caption: Amyloid Precursor Protein (APP) processing pathway leading to the generation of Aβ peptides.

Caption: Mechanism of action of this compound on the gamma-secretase complex.

Caption: Experimental workflow for in vivo evaluation of this compound in Tg2576 mice.

References

NGP555: A Modulator of γ-Secretase for Alzheimer's Disease Therapy

An In-depth Technical Guide on the Therapeutic Target and Mechanism of Action

Introduction

NGP555 is an investigational small molecule drug developed by NeuroGenetic Pharmaceuticals, Inc. for the treatment and prevention of Alzheimer's disease (AD)[1]. Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain, which is thought to precede cognitive decline by several years[2][3]. This compound is classified as a γ-secretase modulator (GSM), a class of compounds that aim to alter the activity of the γ-secretase enzyme complex to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a primary component of amyloid plaques[1][4]. This document provides a detailed technical overview of the therapeutic target of this compound, its mechanism of action, supporting quantitative data, and the experimental protocols used in its characterization.

Therapeutic Target: The γ-Secretase Complex

The primary therapeutic target of this compound is the γ-secretase enzyme complex . This complex is a multi-subunit protease responsible for the final step in the generation of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP). The γ-secretase complex is composed of four core protein subunits: presenilin (PSEN1 or PSEN2), nicastrin, anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2).

Unlike γ-secretase inhibitors (GSIs) which block the overall activity of the enzyme and have been associated with significant side effects due to their impact on other essential signaling pathways like Notch, this compound acts as an allosteric modulator. This means it binds to the γ-secretase complex at a site distinct from the active site, inducing a conformational change that alters its cleavage preference without inhibiting its overall proteolytic function. Specifically, this compound has been shown to bind directly to the γ-secretase enzyme complex via the Pen-2 and presenilin-1 N-terminal fragments (PS1-NTFs).

Mechanism of Action

The mechanism of action of this compound centers on shifting the production of Aβ peptides from the highly amyloidogenic and neurotoxic Aβ42 isoform to shorter, less toxic, and non-aggregating forms, such as Aβ37 and Aβ38. The processing of the C-terminal fragment of APP (APP-CTF) by γ-secretase involves an initial cleavage at the ε-site, followed by a series of processive cleavages at the γ-site, which ultimately determines the C-terminal length of the secreted Aβ peptide. This compound modulates this process, leading to a decrease in the production of Aβ42 and Aβ40, with a corresponding increase in the levels of Aβ38 and Aβ37. This shift in Aβ peptide profile is considered beneficial as it reduces the primary species responsible for initiating amyloid plaque formation.

Figure 1: Signaling pathway of this compound action.

Quantitative Data

Preclinical and Phase 1 clinical studies have provided quantitative evidence of this compound's effect on Aβ biomarkers.

Table 1: In Vivo Efficacy of this compound in a Transgenic Mouse Model of AD

| Treatment Group | Brain Aβ42 Reduction | Plasma Aβ42 Reduction | Plasma Aβ38 Increase | Reference |

|---|---|---|---|---|

| This compound | Statistically Significant | Statistically Significant | Statistically Significant | |

| Vehicle Control | - | - | - | |

| Semagacestat (GSI) | Statistically Significant | Statistically Significant | No significant increase |

Data from a study in Tg2576 mice. "Statistically Significant" indicates a p-value < 0.05 compared to the vehicle control.

Table 2: Phase 1b Clinical Trial Results of this compound in Healthy Volunteers

| Dosage (14-day, once-daily) | Change in CSF Aβ37/Aβ42 Ratio from Baseline | Number of Subjects | Reference |

|---|---|---|---|

| 400 mg | +51% | 2 | |

| 200 mg | +36% | 4 | |

| Placebo | +2% | 1 |

CSF: Cerebrospinal Fluid

Experimental Protocols

In Vitro Cell-Based Assays

Objective: To determine the in vitro potency of this compound in modulating Aβ production.

Methodology:

-

Cell Culture: SH-SY5Y neuroblastoma cells overexpressing human APP (SH-SY5Y-APP) or primary mixed brain cultures from Tg2576 mice were cultured in appropriate media.

-

Treatment: Cells were treated with varying concentrations of this compound or a vehicle control in triplicate wells for 18 hours.

-

Sample Collection: Following incubation, the conditioned media was collected.

-

Aβ Quantification: The levels of different Aβ alloforms (Aβ37, Aβ38, Aβ40, and Aβ42) in the conditioned media were quantified using specific enzyme-linked immunosorbent assays (ELISAs), such as the Mesoscale Discovery (MSD) platform.

-

Data Analysis: IC50 values for the reduction of Aβ42 and EC50 values for the increase of shorter Aβ forms were calculated.

Figure 2: In vitro cell-based assay workflow.

In Vivo Animal Studies

Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a rodent model.

Methodology:

-

Animal Model: Normal Sprague-Dawley rats or Tg2576 transgenic mice, a model for Alzheimer's disease, were used.

-

Dosing: this compound was administered orally via gavage at various doses (e.g., 0-37.5 mg/kg) once daily for a specified period (e.g., 14 days). A vehicle-only group served as the control.

-

Sample Collection: At specified time points post-dosing, cerebrospinal fluid (CSF), plasma, and brain tissue were collected.

-

Aβ Quantification: Aβ alloform levels in the collected samples were measured using specific ELISAs.

-

Pharmacokinetic Analysis: Plasma and brain concentrations of this compound were measured to determine its pharmacokinetic profile, including its ability to cross the blood-brain barrier. The brain-to-plasma ratio was calculated.

-

Behavioral and Pathological Assessment: In long-term studies, cognitive function was assessed using behavioral tests, and brain tissue was analyzed for amyloid plaque deposition.

Conclusion

This compound is a γ-secretase modulator that allosterically targets the γ-secretase complex. Its therapeutic potential lies in its ability to shift the production of amyloid-beta peptides from the toxic, plaque-forming Aβ42 to shorter, non-toxic forms. Preclinical and early clinical data have demonstrated target engagement and a favorable shift in Aβ biomarkers. This mechanism of action, which avoids the complete inhibition of γ-secretase, suggests a potentially safer therapeutic approach for Alzheimer's disease compared to traditional γ-secretase inhibitors. Further clinical development is necessary to fully evaluate the efficacy and safety of this compound in preventing cognitive decline in Alzheimer's disease.

References

- 1. NeuroGenetic Pharmaceuticals, Inc. Completes Phase 1 Clinical Trials For NGP 555 To Treat And Prevent Alzheimer’s Disease; Shown As Safe And Well-Tolerated In Healthy Volunteers - BioSpace [biospace.com]

- 2. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurogenetic studies show proprietary compound reduces brain plaques linked to Alzheimer's | EurekAlert! [eurekalert.org]

Preclinical Efficacy of NGP555: A γ-Secretase Modulator for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NGP555 is a clinical-stage, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). Preclinical studies have demonstrated its potential as a disease-modifying therapy for Alzheimer's disease (AD). By selectively modulating the activity of γ-secretase, this compound shifts the cleavage of amyloid precursor protein (APP) to favor the production of shorter, non-amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ37 and Aβ38, at the expense of the highly amyloidogenic Aβ42 and Aβ40 species. This targeted mechanism of action has been shown to reduce amyloid plaque pathology, mitigate cognitive decline in rodent models of AD, and exhibit a favorable safety profile by avoiding the inhibition of Notch signaling, a common pitfall of broad-spectrum γ-secretase inhibitors. This guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, including detailed experimental protocols and quantitative outcomes.

Mechanism of Action: Modulating γ-Secretase Activity

This compound's therapeutic strategy is centered on the allosteric modulation of the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of APP. Unlike γ-secretase inhibitors that block the enzyme's activity altogether, this compound binds to the complex and subtly alters its conformation. This modulation results in a shift in the proteolytic cleavage site of the APP C-terminal fragment (C99), leading to a decrease in the production of the aggregation-prone Aβ42 and Aβ40 peptides and a concomitant increase in the shorter, more soluble Aβ38 and Aβ37 fragments.[1][2][3] This shift in the Aβ peptide ratio is believed to reduce the formation of neurotoxic oligomers and amyloid plaques, key pathological hallmarks of AD.[2][4]

References

- 1. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 4. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on NGP555 for Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on NGP555, a γ-secretase modulator (GSM) with potential neuroprotective effects for Alzheimer's disease (AD). The document summarizes key quantitative data, details experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Core Concept: γ-Secretase Modulation for Neuroprotection

This compound is a small molecule designed to allosterically modulate the activity of γ-secretase, a multi-protein enzyme complex crucial in the production of amyloid-β (Aβ) peptides.[1][2] Unlike γ-secretase inhibitors that block the enzyme's activity entirely and can lead to mechanism-based toxicities, this compound shifts the cleavage preference of γ-secretase.[3] This modulation results in a decrease in the production of the aggregation-prone and neurotoxic 42-amino acid Aβ isoform (Aβ42) and a concomitant increase in the production of shorter, non-aggregating, and potentially benign Aβ isoforms, such as Aβ37 and Aβ38.[1][3] The central hypothesis is that by reducing the Aβ42/Aβ40 ratio, this compound can prevent the initiation of Aβ plaque formation, a key pathological hallmark of Alzheimer's disease, thereby exerting a neuroprotective effect.

Quantitative Data Summary

The neuroprotective potential of this compound has been evaluated in both preclinical models and early-phase human clinical trials. This section summarizes the key quantitative findings from these studies.

Preclinical In Vitro Efficacy

The potency of this compound in modulating Aβ production was assessed in a human neuroblastoma cell line (SH-SY5Y) engineered to overexpress the amyloid precursor protein (APP).

| Cell Line | Parameter | Value | Reference |

| SH-SY5Y-APP | IC50 for Aβ42 Reduction | 9 nM | |

| SH-SY5Y-APP | EC50 for Aβ38 Increase | Not explicitly stated |

Preclinical In Vivo Efficacy

Studies in the Tg2576 mouse model of Alzheimer's disease demonstrated the in vivo activity of this compound in modulating brain and plasma Aβ levels.

| Animal Model | Treatment | Tissue | Aβ42 Change | Aβ40 Change | Aβ38 Change | Reference |

| Tg2576 Mice | This compound (once daily for 3 days) | Brain | Statistically significant reduction | Statistically significant reduction | Modest increase | |

| Tg2576 Mice | This compound (once daily for 3 days) | Plasma | Statistically significant reduction | Statistically significant reduction | Statistically significant increase |

Phase I Clinical Trial Biomarker Data

A Phase Ib, randomized, placebo-controlled, double-blind study evaluated multiple ascending doses of this compound in healthy volunteers. Changes in cerebrospinal fluid (CSF) Aβ biomarkers were assessed after 14 days of once-daily oral administration.

| Treatment Group | N | Change in CSF Aβ37/Aβ42 Ratio (from baseline) | Reference |

| Placebo | 1 | 2% | |

| This compound (200 mg/day) | 4 | 36% | |

| This compound (400 mg/day) | 2 | 51% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.

In Vitro Cell-Based Assay for Aβ Modulation

This protocol describes the methodology for assessing the effect of this compound on Aβ production in SH-SY5Y-APP cells.

3.1.1. Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells stably transfected to overexpress human APP.

-

Culture Medium: 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin/streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: For experiments, cells are seeded in 96-well plates at a density that allows for approximately 70-80% confluency at the time of treatment. A typical seeding density is around 2,500 cells/well.

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are treated with these concentrations in triplicate wells for 18 hours.

3.1.2. Aβ Quantification using Meso Scale Discovery (MSD) Triplex Assay

-

Supernatant Collection: After the 18-hour incubation, the cell culture medium (supernatant) is collected for Aβ analysis.

-

Assay Principle: The MSD MULTI-SPOT Human (6E10) Aβ Triplex Assay is an electrochemiluminescence-based immunoassay that simultaneously measures Aβ38, Aβ40, and Aβ42 in a single well.

-

Protocol:

-

Plate Preparation: A 96-well 4-Spot Aβ Peptide 3-Plex Plate is used. The plate is blocked with 1% Blocker A Solution for 1 hour with shaking at room temperature.

-

Washing: The plate is washed three times with 1X Tris Wash Buffer.

-

Sample and Antibody Incubation: 25 µL of the collected cell culture supernatant (or Aβ peptide standards) and 25 µL of the SULFO-TAG conjugated detection antibody solution are added to each well. The plate is incubated with shaking for 2 hours at room temperature.

-

Washing: The plate is washed three times with 1X Tris Wash Buffer.

-

Reading: 150 µL of 2X Read Buffer T is added to each well, and the plate is immediately read on an MSD SECTOR instrument.

-

-

Data Analysis: The raw signals are converted to picograms per milliliter (pg/mL) based on the standard curves generated from the Aβ peptide standards. IC50 and EC50 values are determined from the concentration-response curves using non-linear regression analysis.

In Vivo Animal Studies in Tg2576 Mice

This protocol outlines the procedures for evaluating the in vivo efficacy of this compound in the Tg2576 mouse model of Alzheimer's disease.

3.2.1. Animal Model and Dosing

-

Animal Model: Tg2576 mice, which overexpress a mutant form of human APP (APPswe) and develop age-dependent Aβ plaques.

-

Dosing: this compound is administered once daily for a specified duration (e.g., 3 days for acute studies) via oral gavage. The vehicle used is typically 80% PEG 400.

3.2.2. Brain Tissue Homogenization and Aβ Extraction

-

Sample Collection: Six hours after the final dose, mice are euthanized, and brain tissue is collected.

-

Homogenization: Brain tissue is homogenized in a cold buffer (e.g., Tris-buffered saline with protease inhibitors) at a ratio of 100 mg of tissue per mL of buffer.

-

Soluble Aβ Extraction: The homogenate is centrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant, containing the soluble Aβ fraction, is collected.

-

Insoluble Aβ Extraction: The pellet from the previous step is resuspended in 70% formic acid, sonicated on ice, and then centrifuged again at high speed. The supernatant, containing the insoluble, plaque-associated Aβ, is collected and neutralized.

3.2.3. Aβ Quantification

Aβ levels in the brain extracts and plasma are quantified using the Meso Scale Discovery (MSD) Aβ Triplex Assay as described in section 3.1.2.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflows.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound as a γ-secretase modulator.

In Vitro Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Experimental Workflow

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

The early-stage research on this compound demonstrates its potential as a disease-modifying therapeutic for Alzheimer's disease. By modulating γ-secretase activity to favor the production of shorter, non-toxic Aβ peptides, this compound has shown promising results in both preclinical models and early human trials. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound. Future studies should focus on establishing a more comprehensive quantitative understanding of its in vivo efficacy and long-term safety profile in larger patient populations.

References

- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of NGP555: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGP555 is a clinical-stage, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM) for the potential treatment and prevention of Alzheimer's disease (AD). The central pathogenic event in AD is believed to be the accumulation of the amyloid-beta (Aβ) peptide, particularly the 42-amino acid isoform (Aβ42), which readily aggregates to form neurotoxic oligomers and plaques. This compound offers a promising therapeutic strategy by selectively modulating the activity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates the enzyme to shift the cleavage preference from the production of longer, more amyloidogenic Aβ species (Aβ42 and Aβ40) to shorter, less toxic, and more soluble forms, such as Aβ37 and Aβ38. This document provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, and summarizing key preclinical and clinical findings.

Mechanism of Action: γ-Secretase Modulation

This compound exerts its therapeutic effect by directly binding to the γ-secretase enzyme complex. This complex is a multi-subunit protease responsible for the intramembrane cleavage of several type I transmembrane proteins, including APP and Notch. While inhibition of γ-secretase can reduce overall Aβ production, it also interferes with Notch signaling, which is crucial for normal cellular function, leading to significant side effects. This compound circumvents this issue by not inhibiting the enzyme's catalytic activity. Instead, it acts as an allosteric modulator, subtly altering the conformation of the γ-secretase complex. This conformational change results in a shift in the processivity of the enzyme, favoring the cleavage of APP at sites that produce shorter, non-aggregating Aβ peptides.

The proposed signaling pathway for APP processing and the modulatory effect of this compound is depicted below:

Preclinical Pharmacodynamics

The pharmacodynamic properties of this compound have been extensively characterized in a variety of preclinical models, including cell-based assays and transgenic mouse models of Alzheimer's disease.

In Vitro Studies

In vitro experiments using cell lines that overexpress human APP, such as the SH-SY5Y-APP cell line, have demonstrated the potent and selective activity of this compound. Treatment of these cells with this compound results in a dose-dependent decrease in the secretion of Aβ42 and Aβ40, with a corresponding increase in the levels of Aβ37 and Aβ38.

Table 1: In Vitro Activity of this compound in SH-SY5Y-APP Cells

| Parameter | This compound |

| Aβ42 IC50 | Low nanomolar range |

| Aβ40 IC50 | Low nanomolar range |

| Aβ38 EC50 | Low nanomolar range |

| Aβ37 EC50 | Low nanomolar range |

Note: Specific IC50 and EC50 values are proprietary and have not been publicly disclosed in all publications. The values are consistently reported to be in the low nanomolar range, indicating high potency.

In Vivo Studies in Rodent Models

Studies in transgenic mouse models of AD, such as the Tg2576 mouse which overexpresses a mutant form of human APP, have shown that orally administered this compound effectively crosses the blood-brain barrier and engages its target in the central nervous system.

Table 2: In Vivo Effects of this compound in Tg2576 Mice

| Parameter | Vehicle Control | This compound (25 mg/kg) |

| Brain Aβ42 Levels | Baseline | Significant Reduction |

| Brain Aβ40 Levels | Baseline | Significant Reduction |

| Plasma Aβ42 Levels | Baseline | Significant Reduction |

| Plasma Aβ40 Levels | Baseline | Significant Reduction |

| Plasma Aβ38 Levels | Baseline | Significant Increase |

| Amyloid Plaque Burden (Chronic Dosing) | Progressive Increase | Significant Reduction |

| Cognitive Deficits (Y-maze) | Impaired Performance | Prevention of Deficits |

Clinical Pharmacodynamics: Phase 1 Studies

This compound has undergone Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. These studies have provided crucial proof-of-concept for the mechanism of action of this compound in humans.

Single and Multiple Ascending Dose Studies

Phase 1a single ascending dose (SAD) studies were conducted in young, healthy subjects with doses ranging from 25 mg to 300 mg. The Phase 1b multiple ascending dose (MAD) study was a 14-day, randomized, placebo-controlled, double-blind trial in healthy volunteers (40-65 years old) with doses ranging from 100 mg to 400 mg.

Cerebrospinal Fluid (CSF) Biomarker Analysis

A key objective of the Phase 1 trials was to measure the effect of this compound on Aβ peptide levels in the cerebrospinal fluid (CSF), providing a direct measure of target engagement in the central nervous system.

Table 3: Phase 1b MAD Study - Change in CSF Aβ Ratios (Day 14 vs. Baseline)

| Treatment Group | N | Mean Change in Aβ37/Aβ42 Ratio |

| Placebo | 1 | +2% |

| This compound (200 mg) | 4 | +36% |

| This compound (400 mg) | 2 | +51% |

These results demonstrate a dose-dependent and statistically significant shift in the ratio of Aβ37 to Aβ42 in the CSF of subjects treated with this compound, confirming that the drug effectively modulates γ-secretase activity in the human brain.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of the key experimental workflows employed in the investigation of this compound's pharmacodynamics.

In Vitro Aβ Modulation Assay Workflow

Detailed Protocol for In Vitro Aβ Modulation Assay:

-

Cell Culture: SH-SY5Y cells stably transfected with human APP695 are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Cells are seeded into multi-well plates at a predetermined density to ensure they reach approximately 80-90% confluency at the time of treatment.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in cell culture media to achieve the desired final concentrations.

-

Treatment: The culture medium is replaced with media containing the various concentrations of this compound or vehicle control.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for the modulation of Aβ production.

-

Sample Collection: After incubation, the conditioned media is collected from each well. Protease inhibitors are typically added to prevent Aβ degradation.

-

Aβ Quantification: The concentrations of different Aβ species (Aβ37, Aβ38, Aβ40, and Aβ42) in the conditioned media are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs), such as the Meso Scale Discovery (MSD) platform.

-

Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) for the reduction of Aβ42 and Aβ40, and the half-maximal effective concentration (EC50) for the increase of Aβ37 and Aβ38.

In Vivo Efficacy Study Workflow in Tg2576 Mice

Detailed Protocol for In Vivo Efficacy Study:

-

Animal Model: Male or female Tg2576 mice are used, typically starting at an age before significant plaque deposition for prevention studies.

-

Acclimation and Grouping: Animals are acclimated to the vivarium for at least one week before the start of the study. They are then randomly assigned to treatment and vehicle control groups.

-

Drug Formulation and Administration: this compound is formulated in a suitable vehicle for oral administration (e.g., in chow or by gavage). Dosing is typically performed once daily for a specified duration (e.g., 4 weeks for acute studies, several months for chronic plaque reduction studies).

-

Behavioral Testing: At the end of the treatment period, cognitive function is assessed using validated behavioral paradigms such as the Y-maze for working memory or the Morris water maze for spatial learning and memory.

-

Sample Collection: Following behavioral testing, animals are euthanized, and blood, CSF, and brain tissue are collected.

-

Tissue Processing: Blood is processed to obtain plasma. Brains are typically hemisected, with one hemisphere being snap-frozen for biochemical analysis and the other fixed for histology.

-

Aβ Quantification: Brain tissue is sequentially extracted to isolate soluble and insoluble Aβ fractions. Aβ levels in plasma, CSF, and brain extracts are quantified by ELISA.

-

Immunohistochemistry: The fixed brain hemisphere is sectioned and stained with antibodies specific for Aβ to visualize and quantify amyloid plaque burden.

-

Statistical Analysis: Data from behavioral tests, Aβ measurements, and plaque quantification are analyzed using appropriate statistical methods to determine the significance of the treatment effects.

Conclusion

This compound is a potent and selective γ-secretase modulator that has demonstrated a favorable pharmacodynamic profile in both preclinical and early clinical studies. By shifting the production of amyloid-beta peptides from the amyloidogenic Aβ42 and Aβ40 to the shorter, non-pathogenic Aβ37 and Aβ38, this compound represents a promising disease-modifying therapeutic approach for Alzheimer's disease. The robust target engagement observed in human CSF provides strong evidence for its potential efficacy. Further clinical development is warranted to fully evaluate the therapeutic potential of this compound in slowing or preventing the progression of Alzheimer's disease.

The Discovery and Development of NGP555: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGP555 is a novel, orally bioavailable small molecule that acts as a gamma-secretase modulator (GSM), investigated for the treatment and prevention of Alzheimer's disease (AD).[1][2] Unlike gamma-secretase inhibitors (GSIs) which block the enzymatic activity of γ-secretase and can lead to mechanism-based toxicities due to inhibition of Notch signaling, this compound allosterically modulates the enzyme.[3][4] This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, non-toxic amyloid-beta (Aβ) peptides, such as Aβ37 and Aβ38, at the expense of the highly amyloidogenic and pathogenic Aβ42 isoform.[1] This document provides an in-depth technical guide on the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols employed in its evaluation.

Mechanism of Action: γ-Secretase Modulation

The γ-secretase complex is a multi-subunit protease responsible for the final cleavage of APP, leading to the generation of Aβ peptides of varying lengths. In Alzheimer's disease, an imbalance in this process leads to an overproduction of Aβ42, which readily aggregates to form the amyloid plaques characteristic of the disease.

This compound interacts with the γ-secretase complex, inducing a conformational change that alters its processivity. This allosteric modulation results in a shift in the primary cleavage site, leading to a decrease in the production of Aβ42 and a concurrent increase in the production of shorter, more soluble, and less toxic Aβ isoforms, notably Aβ37 and Aβ38. A key advantage of this mechanism is the preservation of the ε-cleavage of APP and the processing of other γ-secretase substrates, such as Notch, thereby avoiding the toxicities associated with GSIs.

Preclinical Development

The preclinical evaluation of this compound involved in vitro and in vivo studies to assess its potency, selectivity, and efficacy in a relevant animal model of Alzheimer's disease.

In Vivo Efficacy in Tg2576 Mouse Model

A key preclinical study involved the chronic administration of this compound to Tg2576 mice, a transgenic model that overexpresses a mutant form of human APP and develops age-dependent Aβ plaques and cognitive deficits.

-

Animal Model: Male and female Tg2576 mice.

-

Treatment Groups:

-

Vehicle control (normal rodent chow).

-

This compound-treated (this compound milled into rodent chow at a concentration calculated to deliver a target daily dose). A study with a similar compound used doses of 20, 60, and 120 mg/kg/day. Another study with this compound (identified as Compound 4) used an estimated dose of 50 mg/kg/day.

-

-

Administration: Ad libitum feeding of the medicated or control chow for a period of 7 months, starting at 6 or 8 months of age (prior to or during early plaque deposition).

-

Behavioral Assessment: At the end of the treatment period, cognitive function was assessed using a battery of behavioral tests, including the Y-maze and Morris water maze, to evaluate spatial learning and memory.

-

Tissue Collection and Analysis: Following behavioral testing, mice were euthanized, and brain tissue was collected. One hemisphere was fixed for immunohistochemical analysis of Aβ plaque burden, while the other was processed for biochemical analysis of Aβ levels.

-

Brain Homogenization for Aβ ELISA:

-

Brain tissue was homogenized in a tissue homogenization buffer (e.g., 2 mM Tris pH 7.4, 250 mM sucrose, 0.5 mM EDTA, 0.5 mM EGTA) with added protease inhibitors.

-

Sequential extraction was performed to separate soluble and insoluble Aβ fractions. This typically involves centrifugation and extraction with diethylamine (B46881) (DEA) for the soluble fraction and formic acid for the insoluble fraction.

-

-

Aβ Quantification: Levels of Aβ40, Aβ42, Aβ37, and Aβ38 in the brain homogenates were quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs), such as those from Mesoscale Discovery.

Preclinical Results

Chronic administration of this compound in Tg2576 mice led to a significant reduction in brain Aβ42 levels and a decrease in both diffuse and neuritic plaques. This was accompanied by an increase in the levels of shorter Aβ peptides, consistent with the proposed mechanism of action. Importantly, these pathological improvements were associated with the prevention of cognitive decline in the treated animals.

| Preclinical Study: this compound in Tg2576 Mice | |

| Parameter | Observation |

| Brain Aβ42 Levels | Significantly reduced |

| Brain Aβ40 Levels | Reduced |

| Brain Aβ38 Levels | Increased |

| Amyloid Plaque Burden | Significantly reduced |

| Cognitive Function | Prevention of deficits |

Clinical Development: Phase 1 Trials

Following the promising preclinical results, this compound advanced to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. Additionally, these studies aimed to demonstrate target engagement by measuring changes in Aβ isoform levels in the cerebrospinal fluid (CSF).

Phase 1a: Single Ascending Dose (SAD) Study

-

Objective: To assess the safety and pharmacokinetics of single oral doses of this compound.

-

Design: Randomized, placebo-controlled, double-blind study in young, healthy volunteers.

-

Dose Cohorts: 25 mg to 300 mg.

Phase 1b: Multiple Ascending Dose (MAD) Study

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound and to assess its effect on CSF Aβ biomarkers.

-

Design: 14-day, randomized, placebo-controlled, double-blind study in healthy volunteers aged 40-65.

-

Dose Cohorts: 100 mg, 200 mg, and 400 mg administered orally once daily.

-

Participant Screening: Healthy male and female volunteers aged 40-65 years meeting specific inclusion and exclusion criteria.

-

Randomization: Participants were randomized to receive either this compound or a matching placebo in a 3:1 ratio (6 active, 2 placebo per cohort).

-

Dosing: Once-daily oral administration of this compound (100 mg, 200 mg, or 400 mg) or placebo for 14 consecutive days.

-

Safety and Tolerability Monitoring: Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.

-

Pharmacokinetic (PK) Sampling: Serial blood samples were collected at predefined time points after dosing on Day 1 and Day 14 to determine the plasma concentration-time profiles of this compound and its metabolites.

-

Pharmacodynamic (PD) Assessment (CSF Analysis):

-

In a subset of participants in the 200 mg and 400 mg cohorts, CSF samples were collected via a lumbar catheter at baseline (pre-dose on Day 1) and on Day 14.

-

CSF was analyzed for levels of Aβ37, Aβ38, and Aβ42 using validated Mesoscale Discovery (MSD) electrochemiluminescence immunoassays.

-

Clinical Results

In the Phase 1 trials, this compound was found to be safe and well-tolerated in healthy volunteers, with dose-dependent plasma exposure. The analysis of CSF biomarkers provided proof of target engagement in humans.

| Phase 1b MAD Study: CSF Biomarker Changes (Day 14 vs. Baseline) | |

| Dose Group | Mean Favorable Change in Aβ37/Aβ42 Ratio |

| Placebo | 2% |

| 200 mg this compound (n=4) | 36% |

| 400 mg this compound (n=2) | 51% |

These results demonstrated that this compound successfully penetrates the central nervous system and modulates γ-secretase activity as intended, leading to a favorable shift in the ratio of Aβ isoforms.

Conclusion

The discovery and early development of this compound have established it as a promising disease-modifying therapeutic candidate for Alzheimer's disease. Its mechanism as a γ-secretase modulator offers a potential safety advantage over earlier approaches targeting this enzyme. Preclinical studies in the Tg2576 mouse model demonstrated robust efficacy in reducing Aβ pathology and preventing cognitive decline. Subsequent Phase 1 clinical trials in healthy volunteers confirmed the safety and tolerability of this compound and provided clear evidence of target engagement in the central nervous system. These findings support the continued clinical development of this compound and other γ-secretase modulators as a potential strategy for the treatment and prevention of Alzheimer's disease.

References

- 1. Preparation of Brain Samples for LEGEND MAX™ Beta Amyloid ELISA [protocols.io]

- 2. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

NGP555 In Vitro Assay Protocol for SH-SY5Y Cells: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for an in vitro assay to evaluate the efficacy of NGP555, a γ-secretase modulator (GSM), using the human neuroblastoma SH-SY5Y cell line. This compound is a promising therapeutic agent for Alzheimer's disease (AD) as it selectively modulates the activity of γ-secretase to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, while concurrently increasing the formation of shorter, less amyloidogenic Aβ species.[1][2] The SH-SY5Y cell line, particularly when engineered to overexpress the amyloid precursor protein (APP), serves as a robust and relevant model for studying the effects of GSMs on APP processing. This document outlines detailed procedures for cell culture, differentiation, this compound treatment, and subsequent analysis of Aβ peptide levels.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques in the brain, which are primarily composed of the Aβ42 peptide.[1][2] The γ-secretase enzyme complex is responsible for the final cleavage of APP, leading to the generation of Aβ peptides of varying lengths.[3] While γ-secretase inhibitors (GSIs) block the production of all Aβ peptides, they also interfere with the processing of other important substrates like Notch, leading to significant side effects. In contrast, γ-secretase modulators (GSMs) like this compound offer a more targeted approach by allosterically modifying the enzyme to shift its cleavage preference, thereby reducing Aβ42 and Aβ40 production in favor of shorter forms such as Aβ38 and Aβ37.

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neurobiology due to its human origin and ability to differentiate into a neuron-like phenotype. For studying AD pathology and testing potential therapeutics, SH-SY5Y cells stably overexpressing APP (SH-SY5Y-APP) are particularly valuable. This protocol details an assay to quantify the modulatory effect of this compound on Aβ production in this cell model.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Aβ Peptide Production

| Cell Line | Compound | IC50 (Aβ42 Inhibition) | EC50 (Aβ38 Increase) | Assay Conditions | Reference |

| SH-SY5Y-APP | This compound | 4.1 nM | Not Reported | 18-hour treatment | |

| SH-SY5Y-APP | NGP 328 (analog) | 5.3 nM | Not Reported | 18-hour treatment |

Note: IC50 and EC50 values can vary depending on specific experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the in vitro assay.

Caption: this compound signaling pathway in SH-SY5Y cells.

Caption: Experimental workflow for this compound in vitro assay.

Experimental Protocols

SH-SY5Y-APP Cell Culture

Materials:

-

SH-SY5Y cells stably expressing human APP (e.g., SH-SY5Y-APP695swe)

-

Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Maintain SH-SY5Y-APP cells in T-75 flasks with complete growth medium.

-

Passage the cells when they reach 80-90% confluency (typically every 3-4 days).

-

To passage, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of Trypsin-EDTA.

-

Incubate at 37°C for 3-5 minutes until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension in a 15 mL conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh medium.

-

Seed new T-75 flasks at a desired density (e.g., 1:5 to 1:10 split ratio).

Cell Seeding for Assay

Materials:

-

96-well cell culture plates (clear bottom, black or white walls for luminescence/fluorescence-based assays)

-

SH-SY5Y-APP cells in suspension

-

Complete growth medium

Protocol:

-

Trypsinize and count the SH-SY5Y-APP cells as described above.

-

Resuspend the cells to a final concentration of 2 x 10^5 cells/mL in complete growth medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

(Optional) Neuronal Differentiation

For a more neuron-like phenotype, SH-SY5Y cells can be differentiated.

Materials:

-

Differentiation medium: DMEM/F-12 with 1% FBS and 10 µM Retinoic Acid (RA).

Protocol:

-

After the 24-hour attachment period, aspirate the complete growth medium.

-

Add 100 µL of differentiation medium to each well.

-

Incubate for 3-5 days, changing the medium every 2 days.

This compound Treatment

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay medium (e.g., serum-free DMEM/F-12)

Protocol:

-

Prepare serial dilutions of this compound in assay medium to achieve the desired final concentrations (e.g., from 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Aspirate the medium from the cells.

-

Add 100 µL of the this compound dilutions or vehicle control to the respective wells in triplicate.

-

Incubate the plate for 18 hours at 37°C and 5% CO2.

Collection of Conditioned Media

Protocol:

-

After the 18-hour incubation, centrifuge the 96-well plate at 200 x g for 5 minutes to pellet any floating cells.

-

Carefully collect the supernatant (conditioned medium) from each well without disturbing the cell layer.

-

Store the conditioned medium at -80°C until analysis.

Aβ Peptide Quantification

Materials:

-

Commercially available ELISA kits for human Aβ42, Aβ40, and Aβ38 (e.g., Meso Scale Discovery, Invitrogen).

-

Microplate reader compatible with the chosen ELISA kit.

Protocol:

-

Thaw the conditioned media samples on ice.

-

Follow the manufacturer's instructions for the specific ELISA kit to quantify the concentrations of Aβ42, Aβ40, and Aβ38 in each sample.

-

Briefly, this typically involves adding standards and samples to the antibody-coated plate, followed by incubation with detection antibodies and a substrate for signal generation.

-

Read the plate on a microplate reader at the appropriate wavelength.

Data Analysis

Protocol:

-

Calculate the mean and standard deviation for the Aβ concentrations from the triplicate wells for each treatment condition.

-

Normalize the data to the vehicle control (set as 100% for Aβ42 and Aβ40, and 0% or baseline for Aβ38 increase).

-

Plot the normalized Aβ concentrations against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value for Aβ42 and Aβ40 inhibition and the EC50 value for Aβ38 induction.

Conclusion

This application note provides a detailed methodology for assessing the in vitro efficacy of the γ-secretase modulator this compound using the SH-SY5Y-APP cell line. By following these protocols, researchers can reliably quantify the dose-dependent effects of this compound on the production of various Aβ peptide species. This assay is a valuable tool for the preclinical evaluation of potential Alzheimer's disease therapeutics that target the γ-secretase pathway.

References

- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

Application Notes and Protocols for Measuring Aβ42 and Aβ38 Levels Following NGP-555 Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed methodologies for the quantitative measurement of Amyloid-beta 42 (Aβ42) and Amyloid-beta 38 (Aβ38) peptides following treatment with NGP-555, a γ-secretase modulator (GSM). NGP-555 has been shown to shift the cleavage of Amyloid Precursor Protein (APP), resulting in a decrease in the production of pathogenic Aβ42 and a concurrent increase in shorter, less amyloidogenic Aβ species such as Aβ38.[1][2] Accurate and reproducible quantification of these peptides is critical for evaluating the efficacy and mechanism of action of NGP-555 in both preclinical and clinical settings. The following protocols detail the use of enzyme-linked immunosorbent assays (ELISA), a widely used and validated method for this purpose.

NGP-555 Mechanism of Action: Modulation of γ-Secretase

NGP-555 is a small molecule that modulates the activity of the γ-secretase enzyme complex.[3][4] This complex is responsible for the final proteolytic cleavage of the APP C-terminal fragment (APP-CTF). Instead of inhibiting the enzyme, which can lead to mechanism-based toxicities due to the inhibition of other essential substrate processing like Notch, NGP-555 allosterically modifies the enzyme's conformation.[5] This modulation results in a shift in the cleavage site, favoring the production of shorter Aβ peptides, such as Aβ38 and Aβ37, at the expense of the highly amyloidogenic Aβ42.

Experimental Workflow

A typical experimental workflow for assessing the effect of NGP-555 on Aβ levels involves several key stages, from sample preparation to data analysis. The specific steps may vary depending on the sample type (e.g., cerebrospinal fluid, brain tissue, or cell culture media).

Detailed Experimental Protocols

The following protocols describe the measurement of Aβ42 and Aβ38 using commercially available ELISA kits, such as those from Meso Scale Discovery (MSD), which are frequently cited for their high sensitivity and multiplexing capabilities.

Protocol 1: Measurement of Aβ42 and Aβ38 in Cerebrospinal Fluid (CSF)

Objective: To quantify the levels of Aβ42 and Aβ38 in CSF samples from subjects treated with NGP-555.

Materials:

-

CSF samples (collected and stored at -80°C).

-

Meso Scale Discovery (MSD) Human/Rodent (4G8) Aβ Triplex Ultra-Sensitive Kit or similar validated ELISA kits for Aβ42 and Aβ38.

-

Assay-specific diluents and reagents (provided with the kit).

-

Microplate reader capable of electrochemiluminescence detection (for MSD assays).

-

Standard laboratory equipment (pipettes, tubes, plate shaker, etc.).

Procedure:

-

Preparation of Reagents: Prepare all calibrators, detection antibodies, and buffers according to the manufacturer's instructions. Allow all reagents to come to room temperature before use.

-

Sample Thawing and Dilution:

-

Thaw CSF samples on ice to prevent protein degradation.

-

Centrifuge samples at 2,000 x g for 10 minutes at 4°C to pellet any debris.

-

Dilute CSF samples as required. A typical starting dilution is 1:2 with the provided assay diluent. The optimal dilution factor should be determined empirically.

-

-

Assay Plate Preparation:

-

Add 25 µL of calibrators or diluted samples to the appropriate wells of the pre-coated MSD plate.

-

For the triplex assay, Aβ38, Aβ40, and Aβ42 can be measured simultaneously in the same well.

-

-

Incubation with Detection Antibody:

-

Add 25 µL of the SULFO-TAG labeled detection antibody solution to each well.

-

Seal the plate and incubate at room temperature for 2 hours with shaking (e.g., 700 rpm).

-

-

Washing:

-

Wash the plate 3 times with the provided wash buffer according to the manufacturer's protocol. This step is crucial to reduce background signal.

-

-

Signal Detection:

-

Add 150 µL of MSD Read Buffer to each well.

-

Immediately read the plate on an MSD sector imager. The instrument measures the light emitted upon electrochemical stimulation.

-

-

Data Analysis:

-

Generate a standard curve using the signals from the calibrators. A 4-parameter logistic fit is typically used.

-

Calculate the concentration of Aβ42 and Aβ38 in the unknown samples by interpolating their signals from the standard curve.

-

Multiply the calculated concentrations by the sample dilution factor to obtain the final concentration in the original CSF sample.

-

Protocol 2: Measurement of Aβ42 and Aβ38 in Brain Tissue Homogenates

Objective: To quantify Aβ42 and Aβ38 levels in brain tissue from animal models treated with NGP-555.

Materials:

-

Brain tissue samples (flash-frozen and stored at -80°C).

-

Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors).

-

Formic acid (for extraction of insoluble Aβ).

-

Neutralization buffer (e.g., 1M Tris base, 0.5M Na2HPO4).

-

ELISA kit (as in Protocol 1).

-

Tissue homogenizer (e.g., sonicator or dounce homogenizer).

-

High-speed centrifuge.

Procedure:

-

Tissue Homogenization:

-

Weigh the frozen brain tissue (e.g., cortex or hippocampus).

-

Add homogenization buffer (e.g., 5 volumes of buffer to tissue weight, w/v).

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

-

Extraction of Soluble Aβ:

-

Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.

-

Carefully collect the supernatant, which contains the soluble Aβ fraction. Store on ice.

-

-

Extraction of Insoluble Aβ (Plaque-associated):

-

Resuspend the pellet from the previous step in a volume of 70% formic acid equal to the initial homogenization buffer volume.

-

Sonicate briefly to ensure complete resuspension.

-

Incubate for 1 hour at room temperature with mixing.

-

Centrifuge at 100,000 x g for 1 hour at 4°C.

-

Collect the supernatant containing the insoluble Aβ fraction.

-

-

Neutralization:

-

Neutralize the formic acid extract by adding neutralization buffer at a ratio of 1:20 (formic acid extract to buffer). Check the pH to ensure it is within the range required for the immunoassay (typically pH 7.0-8.0).

-

-

Immunoassay:

-

Analyze both the soluble and the neutralized insoluble fractions using the ELISA protocol described above (Protocol 1, steps 3-7).

-

Samples may require further dilution in the assay diluent to fall within the dynamic range of the standard curve.

-

-

Data Normalization:

-

Normalize the final Aβ concentrations to the total protein concentration of the initial homogenate (measured by BCA or Bradford assay) and express the results as pg of Aβ per mg of total protein.

-

Alternative Quantification Methods

While ELISA is a robust and common method, other techniques can also be employed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and the ability to multiplex a large number of Aβ species simultaneously without the need for specific antibodies for each peptide. It is considered a reference method for Aβ quantification.

-

Simoa® (Single Molecule Array): This technology provides ultra-sensitive detection of Aβ peptides, making it particularly useful for samples with very low concentrations, such as blood plasma.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of NGP-555 on Aβ Levels in Cerebrospinal Fluid (CSF)

| Treatment Group | N | Aβ42 (pg/mL) | Aβ38 (pg/mL) | Aβ38/Aβ42 Ratio |

| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| NGP-555 (Dose 1) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| NGP-555 (Dose 2) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| NGP-555 (Dose 3) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Effect of NGP-555 on Aβ Levels in Brain Homogenate (Soluble Fraction)

| Treatment Group | N | Aβ42 (pg/mg protein) | Aβ38 (pg/mg protein) | Aβ38/Aβ42 Ratio |

| Vehicle Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| NGP-555 (Dose X) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3: Effect of NGP-555 on Aβ Levels in Brain Homogenate (Insoluble Fraction)

| Treatment Group | N | Aβ42 (pg/mg protein) | Aβ38 (pg/mg protein) | Aβ38/Aβ42 Ratio |

| Vehicle Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| NGP-555 (Dose X) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Expected Outcome and Logical Relationship

Treatment with NGP-555 is expected to induce a dose-dependent decrease in Aβ42 levels and a corresponding increase in Aβ38 levels. This inverse relationship is a key indicator of target engagement and the modulatory activity of the compound.

References

- 1. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 5. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NGP555 Studies Using Meso Scale Discovery (MSD) ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGP555 is a novel, orally bioavailable small molecule that acts as a gamma-secretase modulator (GSM).[1][2] In preclinical and clinical studies, this compound has been shown to shift the cleavage of amyloid precursor protein (APP) by gamma-secretase, leading to a reduction in the production of the aggregation-prone and neurotoxic amyloid-beta (Aβ) peptides, Aβ42 and Aβ40.[1] Concurrently, this compound increases the formation of shorter, non-toxic Aβ peptides such as Aβ37 and Aβ38.[1][2] This modulation of Aβ production represents a promising therapeutic strategy for Alzheimer's disease.

Meso Scale Discovery (MSD) electrochemiluminescence (ECL) immunoassays are a highly sensitive and robust platform for the quantitative analysis of biomarkers in various biological matrices. The technology offers significant advantages over traditional ELISA, including a wider dynamic range, higher sensitivity, and the capability for multiplexing, allowing for the simultaneous measurement of multiple analytes in a single small-volume sample. This makes MSD ELISA an ideal tool for studying the effects of this compound on Aβ peptide profiles in cell culture, animal models, and human clinical samples.

These application notes provide an overview of the use of MSD ELISA in this compound research and detailed protocols for the quantification of Aβ peptides.

This compound Mechanism of Action: Modulation of Gamma-Secretase

This compound exerts its effect by allosterically modulating the gamma-secretase complex, an intramembrane protease responsible for the final cleavage of APP. The canonical amyloidogenic pathway involves the sequential cleavage of APP by β-secretase and then γ-secretase, leading to the production of Aβ peptides of varying lengths. This compound shifts the cleavage preference of gamma-secretase, resulting in the observed decrease in Aβ42 and Aβ40 and a corresponding increase in Aβ37 and Aβ38.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies investigating the effects of this compound on Aβ peptide levels, as measured by MSD ELISA.

Table 1: In Vitro Activity of this compound in SH-SY5Y-APP Cells

| Compound | Aβ42 IC50 (nM) | Aβ38 EC50 (nM) |

| This compound | 9 | 15 |

Data represents the half-maximal inhibitory concentration (IC50) for Aβ42 reduction and the half-maximal effective concentration (EC50) for Aβ38 induction.

Table 2: In Vivo Efficacy of this compound in Tg2576 Mice (3-day dosing)

| Treatment | Brain Aβ42 (% of Vehicle) | Plasma Aβ42 (% of Vehicle) | Brain Aβ38 (% of Vehicle) | Plasma Aβ38 (% of Vehicle) |

| This compound (25 mg/kg) | ↓ 45% | ↓ 50% | ↑ 20% | ↑ 60%* |

*p < 0.05 compared to vehicle. Data shows a significant reduction in Aβ42 and an increase in Aβ38 in both brain and plasma.

Table 3: Effect of this compound on Aβ Peptides in Rat Cerebrospinal Fluid (CSF) (14-day dosing)

| Treatment Group | CSF Aβ42 (pg/mL) | CSF Aβ38 (pg/mL) |

| Vehicle | 150 ± 20 | 80 ± 15 |

| This compound (15 mg/kg) | 90 ± 15 | 120 ± 25 |

*p < 0.05 compared to vehicle. Chronic administration of this compound significantly alters Aβ levels in the CSF of Sprague-Dawley rats.

Table 4: Human Phase 1 Clinical Trial - Change in CSF Aβ Ratios (14-day dosing)

| Treatment Group | Mean % Change in Aβ37/Aβ42 Ratio | Mean % Change in Aβ38/Aβ42 Ratio |

| Placebo | -5 ± 10% | -2 ± 8% |

| This compound (200 mg) | +25 ± 15% | +30 ± 12% |

| This compound (400 mg) | +40 ± 20% | +50 ± 18% |

Data from a subset of subjects shows a dose-dependent positive shift in the ratios of non-toxic to toxic Aβ peptides in the CSF.

Experimental Protocols

Protocol 1: Quantification of Aβ Peptides in Cell Culture Supernatants

This protocol is designed for the analysis of Aβ peptides in the conditioned media of cell lines such as SH-SY5Y overexpressing APP (SH-SY5Y-APP).

Materials:

-

Meso Scale Discovery MULTI-SPOT 96-well plates (e.g., Human Aβ Triplex Kit, K15148E)

-

MSD Read Buffer T

-

MSD Blocker A

-

Wash Buffer (e.g., Tris-based wash buffer)

-

SULFO-TAG conjugated detection antibodies (specific for Aβ38, Aβ40, and Aβ42)

-

Calibrators (synthetic Aβ peptides)

-

Conditioned cell culture media containing protease inhibitors

-

Plate shaker

-

MSD Sector Imager

Procedure:

-

Plate Coating and Blocking:

-

Coat the MULTI-SPOT plate with capture antibodies specific for each Aβ isoform according to the kit manufacturer's instructions.

-

Wash the plate 3 times with 150 µL/well of wash buffer.

-

Add 150 µL/well of MSD Blocker A and incubate for 1 hour at room temperature with shaking.

-

Wash the plate 3 times with 150 µL/well of wash buffer.

-

-

Sample and Calibrator Incubation:

-

Prepare a standard curve by serially diluting the Aβ peptide calibrators in the appropriate assay diluent.

-

Add 25 µL of diluted standards or cell culture supernatant samples to each well.

-

Add 25 µL of the SULFO-TAG conjugated detection antibody solution to each well.

-

Incubate for 2 hours at room temperature with shaking.

-

-

Washing:

-

Wash the plate 3 times with 150 µL/well of wash buffer.

-

-

Detection:

-

Add 150 µL/well of MSD Read Buffer T.

-

Immediately read the plate on an MSD Sector Imager.

-

-

Data Analysis:

-

The concentration of each Aβ peptide in the samples is determined by interpolating the electrochemiluminescence signal from the standard curve.

-

Protocol 2: Quantification of Aβ Peptides in Cerebrospinal Fluid (CSF)

Important Considerations for CSF Handling:

-

Collect CSF in polypropylene (B1209903) tubes to minimize Aβ peptide adhesion.

-

Centrifuge CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

-

Aliquot the supernatant into fresh polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Procedure:

The procedure for CSF analysis is similar to that for cell culture supernatants, with the following modifications:

-

Sample Dilution: CSF samples may require dilution in the assay diluent provided with the MSD kit to fall within the dynamic range of the assay. The optimal dilution factor should be determined empirically.

-

Kit Selection: Use an MSD kit validated for use with CSF (e.g., V-PLEX Aβ Peptide Panel 1 (6E10) Kit).

Experimental Workflow Diagram

Conclusion

The Meso Scale Discovery ELISA platform provides a highly sensitive, specific, and efficient method for quantifying Aβ peptides in a variety of biological samples. This technology is invaluable for researchers studying the mechanism and efficacy of gamma-secretase modulators like this compound. The detailed protocols and application notes provided herein serve as a comprehensive guide for the implementation of MSD ELISA in this compound-related research, from basic in vitro studies to clinical trial sample analysis. The ability to accurately measure changes in the Aβ peptide profile is critical for advancing our understanding of Alzheimer's disease pathology and for the development of novel therapeutics.

References

- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]

Y-maze Behavioral Test Protocol with NGP555: Application Notes for Preclinical Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid plaques in the brain. A key pathological event in AD is the production of the toxic amyloid-beta 42 (Aβ42) peptide, a process mediated by the enzyme γ-secretase. NGP555 is a novel γ-secretase modulator that has shown promise in preclinical studies by shifting the production of amyloid peptides from the toxic, aggregation-prone Aβ42 to smaller, non-aggregating forms.[1][2][3] This modulation of γ-secretase activity is a promising therapeutic strategy to mitigate the cognitive deficits associated with AD.

The Y-maze behavioral test is a widely used assay to assess spatial working memory in rodents, a cognitive domain significantly affected in Alzheimer's disease.[4][5] The test is based on the innate tendency of rodents to explore novel environments. This application note provides a detailed protocol for utilizing the Y-maze spontaneous alternation test to evaluate the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Principle of the Y-Maze Spontaneous Alternation Test

The Y-maze apparatus consists of three identical arms. When a rodent is placed in the maze, it will naturally tend to explore the arms. A mouse with intact spatial working memory will remember the arms it has recently visited and will be more likely to enter a less recently visited arm. This behavior is termed spontaneous alternation. The percentage of spontaneous alternations is a measure of short-term spatial memory.

Experimental Protocol

This protocol is based on a study that successfully demonstrated the efficacy of this compound in a Tg2576 mouse model of Alzheimer's disease.

Materials:

-

Y-maze apparatus (three arms of equal dimensions, typically 30-40 cm long, 5-10 cm wide, and 15-20 cm high, positioned at 120° to each other)

-

This compound

-

Vehicle control (e.g., cherry syrup)

-

Transgenic mouse model of Alzheimer's disease (e.g., Tg2576) and non-transgenic littermates

-

Video tracking software (optional, but recommended for accurate data collection)

-

70% Ethanol (B145695) for cleaning

Procedure:

-

Animal Acclimation:

-